molecular formula C8H6N2O3 B1446740 Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate CAS No. 408502-47-6

Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate

Cat. No.: B1446740
CAS No.: 408502-47-6
M. Wt: 178.14 g/mol
InChI Key: YQSWAPPOVLNWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate is a heterocyclic compound that features a fused benzene ring with an oxadiazole ring.

Scientific Research Applications

Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate has a wide range of applications in scientific research:

Future Directions

“Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate” and similar compounds represent a promising area of research in the development of new therapeutic agents. Future studies could explore the synthesis of various derivatives of this compound to optimize its biological activity. Additionally, further investigation into the mechanism of action of this compound could provide valuable insights into its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl benzo[c][1,2,5]oxadiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminobenzoic acid with nitrous acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization with an appropriate ester, such as methyl chloroformate, under acidic conditions to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. Catalysts and solvents are optimized to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate can be compared with other similar compounds such as:

List of Similar Compounds

Properties

IUPAC Name

methyl 2,1,3-benzoxadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-12-8(11)5-3-2-4-6-7(5)10-13-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSWAPPOVLNWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NON=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate
Reactant of Route 5
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.